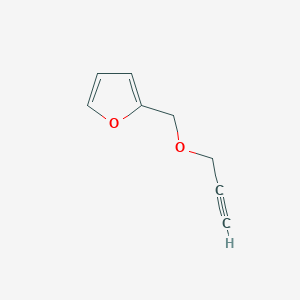

2-((Prop-2-yn-1-yloxy)methyl)furan

Description

2-((Prop-2-yn-1-yloxy)methyl)furan is a furan derivative featuring a propargyloxymethyl substituent. For instance, 1-[2-Hydroxy-4-(prop-2-yn-1-yloxy)-phenyl]ethanone (a phenyl analog with a propargyloxy group) crystallizes in a monoclinic system with a low R factor (0.043), indicating precise structural resolution . This suggests that this compound may exhibit similar stability in solid-state configurations. The propargyl group confers high reactivity due to the terminal alkyne, making it valuable in click chemistry and polymer synthesis.

Properties

Molecular Formula |

C8H8O2 |

|---|---|

Molecular Weight |

136.15 g/mol |

IUPAC Name |

2-(prop-2-ynoxymethyl)furan |

InChI |

InChI=1S/C8H8O2/c1-2-5-9-7-8-4-3-6-10-8/h1,3-4,6H,5,7H2 |

InChI Key |

PACIZDGHLNLSOU-UHFFFAOYSA-N |

Canonical SMILES |

C#CCOCC1=CC=CO1 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Substrate Selection

This method involves the nucleophilic substitution of 5-(hydroxymethyl)furfural (HMF) with propargyl bromide in the presence of a mild base. The hydroxyl group of HMF is deprotonated by potassium carbonate (K₂CO₃) in acetone, generating a phenoxide intermediate that attacks the electrophilic carbon of propargyl bromide via an Sₙ2 mechanism. The reaction proceeds under reflux conditions (80–100°C) for 5–16 hours, yielding 2-((Prop-2-yn-1-yloxy)methyl)furan with efficiencies ranging from 53% to 85%.

Key Reaction Parameters:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Base | K₂CO₃ | Facilitates phenoxide formation |

| Solvent | Acetone | Polar aprotic, enhances Sₙ2 |

| Temperature | 80–100°C (reflux) | Accelerates reaction kinetics |

| Molar Ratio | 1:1.2 (HMF:Br) | Excess alkylating agent improves yield |

Electron-withdrawing substituents on the furan ring enhance phenoxide stability, thereby increasing reaction efficiency. For example, nitro or bromo groups at the para position improve yields by 15–20% compared to electron-donating methyl groups.

Williamson Ether Synthesis

Alkoxide Generation and Alkylation

The Williamson method employs HMF-derived alkoxides, generated using strong bases like sodium hydride (NaH) or potassium hydride (KH), reacting with propargyl bromide. The alkoxide’s nucleophilic oxygen attacks the primary carbon of the alkyl halide, forming the ether linkage. This method is highly selective for primary alkyl halides, as tertiary analogs favor elimination over substitution.

Comparative Analysis of Bases:

| Base | Solvent | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| NaH | Tetrahydrofuran | 78 | 6 |

| K₂CO₃ | Acetone | 74 | 16 |

| KH | Dioxane | 82 | 5 |

Intramolecular variants of this reaction are feasible for constructing five- or six-membered rings, though this is less relevant for the target compound.

Gold(I)-Catalyzed Coupling

Catalytic Cyclization and Selectivity

Recent advances utilize gold(I) complexes, such as [(IPr)Au(NTf₂)], to catalyze the coupling of furan-ynes with electrophiles. In one protocol, this compound is synthesized via gold-mediated cyclization of propargyl ether precursors. The reaction proceeds at room temperature in ethyl acetate, achieving 67% yield over two steps.

Optimization of Catalytic Conditions:

| Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 5 | Ethyl acetate | 25 | 67 |

| 10 | Dichloroethane | 25 | 59 |

| 5 | Toluene | 50 | 48 |

The gold catalyst activates the alkyne moiety, enabling regioselective formation of the furan-ether bond without requiring harsh bases. However, catalyst cost and purification challenges limit industrial scalability.

Methodological Comparison and Industrial Considerations

Yield and Scalability

| Method | Average Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Propargyl Alkylation | 74–85 | High | Moderate |

| Williamson Synthesis | 74–82 | Moderate | Low |

| Gold Catalysis | 48–67 | Low | High |

Propargyl alkylation is favored for large-scale production due to its simplicity and cost-effective reagents. Williamson synthesis offers higher purity but requires stringent anhydrous conditions. Gold catalysis is advantageous for lab-scale syntheses requiring mild conditions but suffers from economic constraints.

Chemical Reactions Analysis

Types of Reactions: 2-((Prop-2-yn-1-yloxy)methyl)furan undergoes various chemical reactions, including:

Oxidation: The propargyl group can be oxidized to form carbonyl compounds.

Reduction: The triple bond in the propargyl group can be reduced to form alkenes or alkanes.

Substitution: The ether linkage can be cleaved under acidic conditions to form alcohols and alkyl halides.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.

Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas (H2) are commonly employed.

Substitution: Strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) are used for cleavage reactions.

Major Products:

Oxidation: Carbonyl compounds such as aldehydes or ketones.

Reduction: Alkenes or alkanes.

Substitution: Alcohols and alkyl halides.

Scientific Research Applications

2-((Prop-2-yn-1-yloxy)methyl)furan has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and intermediates.

Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of propargylfurfuryl ether involves its interaction with various molecular targets and pathways. The propargyl group can undergo nucleophilic addition reactions, while the furfuryl group can participate in electrophilic aromatic substitution reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

The table below highlights key differences between 2-((Prop-2-yn-1-yloxy)methyl)furan and related furan derivatives:

Key Observations:

- Propargyl vs. Allyl Groups : The propargyl group in this compound enables alkyne-specific reactions (e.g., Huisgen cycloaddition), whereas the allyl group in 2-(2-propenyl)furan favors electrophilic additions, as seen in its use in flavor compounds .

- Nitrovinyl Substituents : 2-(2-Methyl-2-nitrovinyl)furan exhibits enhanced electrophilicity, making it a candidate for urease inhibition studies, though this property is absent in the propargyloxymethyl analog .

- Diol-Functionalized Analogs : Compounds like 1-(furan-2-yl)-2,2-dimethylpropane-1,3-diol demonstrate how hydroxyl groups increase hydrophilicity, contrasting with the hydrophobic propargyloxymethyl group .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-((Prop-2-yn-1-yloxy)methyl)furan?

- Methodological Answer : The compound can be synthesized via Williamson Ether Synthesis , reacting hydroxymethylfuran derivatives with propargyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF. Reaction conditions (temperature, solvent purity, and inert atmosphere) must be optimized to minimize side reactions such as propargyl group polymerization .

Q. How can researchers confirm the structural integrity of synthesized this compound?

- Methodological Answer : Use multidimensional NMR spectroscopy (¹H, ¹³C, DEPT) to assign protons and carbons, particularly focusing on the propargyloxy and furan moieties. IR spectroscopy verifies ether (C-O-C) and alkyne (C≡C) stretches. Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography (if crystals are obtainable) provides definitive spatial arrangement .

Q. What analytical techniques are recommended for assessing purity in sensitive reactions involving this compound?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) coupled with UV/Vis or mass detection is critical, as the compound’s conjugated system absorbs strongly in the UV range (~250–300 nm). Ensure calibration with certified reference standards and monitor for byproducts like oxidized derivatives .

Advanced Research Questions

Q. How does steric hindrance from the propargyloxymethyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : X-ray crystallography data (e.g., bond angles and torsional strain) reveal spatial constraints, which can reduce accessibility for nucleophilic attack. Pair this with kinetic studies (e.g., monitoring reaction rates under varying steric conditions) to quantify effects. Computational models (DFT) predict reactive sites by analyzing electron density maps .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

- Methodological Answer : Reconcile discrepancies by refining molecular docking simulations to account for solvation effects, protein flexibility, and tautomeric states. Validate with isothermal titration calorimetry (ITC) to measure binding affinities experimentally. Adjust computational parameters (e.g., force fields) to align with empirical results .

Q. How can researchers design biological assays to evaluate the compound’s therapeutic potential?

- Methodological Answer : Start with in vitro cytotoxicity assays (e.g., MTT or CellTiter-Glo®) against cancer cell lines, using dose-response curves to determine IC₅₀ values. Follow with in vivo models (e.g., xenografts in rodents) to assess bioavailability and efficacy. Include controls for propargyl group toxicity and off-target effects .

Q. What computational approaches are suitable for studying the compound’s electronic properties?

- Methodological Answer : Perform density functional theory (DFT) calculations to map frontier molecular orbitals (HOMO/LUMO), predicting sites for electrophilic/nucleophilic attack. Compare with UV-Vis spectroscopy data to validate electronic transitions. Use Molecular Dynamics (MD) simulations to study solvent interactions and conformational stability .

Data Contradiction and Optimization

Q. How should researchers address discrepancies between spectroscopic data and theoretical predictions for this compound?

- Methodological Answer : Re-examine NMR assignments using 2D techniques (COSY, HSQC) to rule out overlapping signals. Cross-validate with computational NMR predictors (e.g., ACD/Labs or Gaussian-based tools). If crystallography data conflict with DFT models, refine computational parameters (e.g., solvent dielectric constant) to better mimic experimental conditions .

Q. What reaction optimization strategies mitigate propargyl group polymerization during synthesis?

- Methodological Answer : Use radical inhibitors (e.g., BHT) and maintain an inert atmosphere (N₂/Ar). Optimize reaction temperature to balance reactivity and stability. Monitor progress via thin-layer chromatography (TLC) or in situ IR to halt reactions before side products dominate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.